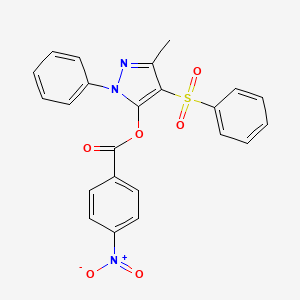

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O6S/c1-16-21(33(30,31)20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)32-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYPTODMDKFKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the nitrobenzoate group: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-aminobenzoate.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems .

Antioxidant Activity

Molecular docking studies suggest that this compound may possess antioxidant properties, which are critical in combating oxidative stress-related diseases. The structural features of the compound allow it to interact with free radicals effectively, thus contributing to its potential therapeutic effects .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study focused on synthesizing various pyrazole derivatives, including those with sulfonyl and nitro substituents. The synthesized compounds were evaluated for their biological activity, revealing promising anti-inflammatory effects compared to standard drugs like indomethacin .

Case Study 2: Computational Analysis

Advanced computational methods such as density functional theory (DFT) were employed to analyze the molecular properties of pyrazole derivatives. These studies provided insights into the electronic structure and reactivity of the compounds, supporting their potential applications in drug development .

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues with Sulfonate/Sulfonyl Groups

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate ():

- Structural Differences : Replaces the phenylsulfonyl group with a nitrobenzenesulfonate ester.

- Implications : The sulfonate group (-SO₃⁻) increases water solubility compared to the sulfonyl (-SO₂-) group, which may affect bioavailability or crystallization behavior. The additional nitro group on the sulfonate could enhance thermal stability .

- [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (): Structural Differences: Substitutes the phenylsulfonyl group with a 4-methylphenylsulfanyl (thioether) and replaces the 4-nitrobenzoate with a 2,6-difluorobenzoate. Fluorine atoms increase lipophilicity and metabolic stability, which is advantageous in drug design .

Pyrazole Derivatives with Azo and Diazenyl Groups

3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine ():

- Structural Differences : Features a thiazol-2-yl diazenyl (-N=N-thiazole) group instead of phenylsulfonyl.

- Implications : The azo group (-N=N-) imparts vivid color (e.g., yellow/orange), making such compounds suitable as dyes. The absence of sulfonyl/nitro groups reduces electrophilicity but enhances π-conjugation .

3-Methyl-1-phenyl-4-(o-carboxyphenylazo)-5-pyrazolone (L2) ():

Crystallographic and Computational Studies

- Crystallography Tools : Structures of related compounds (e.g., ) were resolved using SHELXL and visualized via ORTEP-III . These tools highlight the planar pyrazole core and intermolecular interactions (e.g., hydrogen bonds involving nitro/sulfonyl groups).

- Theoretical Insights : DFT calculations () on similar pyrazoles predict NMR chemical shifts influenced by substituents. For instance, electron-withdrawing groups like sulfonyl deshield adjacent protons .

Comparative Data Table

Research Findings and Trends

- Synthetic Routes : The target compound’s synthesis likely involves sulfonation of pyrazole precursors, whereas azo analogues () use diazonium salt coupling .

- Stability : Sulfonyl and nitro groups enhance oxidative stability compared to thioethers or azo groups, which may degrade under UV light .

- Biological Relevance : Compounds with nitro groups often exhibit antimicrobial activity, while sulfonyl groups are common in enzyme inhibitors (e.g., COX-2) .

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C23H20N2O5S

- Molecular Weight : 448.5 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a pyrazole ring substituted with phenyl and phenylsulfonyl groups, providing a unique framework that contributes to its biological activity.

Synthesis Methods

The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazines with 1,3-diketones.

- Introduction of the Phenylsulfonyl Group : Conducted via sulfonylation using phenylsulfonyl chloride.

- Esterification : The final step involves esterifying the pyrazole derivative with 4-nitrobenzoic acid using coupling agents like DCC or EDC.

Anti-inflammatory Properties

Research indicates that compounds similar to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl derivatives exhibit significant anti-inflammatory activity. For instance, one study demonstrated that related pyrazole derivatives outperformed indomethacin in anti-inflammatory assays, suggesting a potential therapeutic role in treating inflammatory conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies show promising results against bacterial strains, indicating its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis is being investigated. Preliminary data indicate that it may inhibit tumor growth in certain cancer cell lines .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor of key enzymes involved in inflammatory responses or cancer progression, thereby modulating cellular processes.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar pyrazole derivatives:

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, DMF, 80°C, 12h | ~65% | |

| Esterification | 4-Nitrobenzoyl chloride, Et₃N, THF, rt, 6h | ~58% |

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch of the benzoate at ~1720 cm⁻¹, S=O stretch at ~1350-1150 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm) and quaternary carbons .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and anisotropic displacement parameters using SHELXL .

Advanced: How can crystallographic data be refined using SHELX software?

Methodological Answer:

SHELXL is widely used for small-molecule refinement:

Data Input : Import .hkl files from diffraction experiments into SHELXL.

Model Building : Use WinGX to visualize electron density maps and adjust atomic positions .

Refinement : Apply restraints for disordered groups (e.g., phenyl rings) and refine anisotropic displacement parameters. For twinned data, apply TWIN/BASF commands .

Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.3 eÅ⁻³) .

Note : SHELXTL (Bruker AXS version) offers a GUI for streamlined refinement .

Advanced: What computational methods analyze electronic properties of this compound?

Methodological Answer:

- Multiwfn : Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. Use the "Hirshfeld Surface" module to study intermolecular interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-311G** level (Gaussian 09) and compute HOMO-LUMO gaps for reactivity prediction .

- Topology Analysis : Quantify bond critical points (BCPs) using AIM theory to assess bond strengths .

Advanced: How to resolve contradictions in crystallographic data (e.g., disorder vs. twinning)?

Methodological Answer:

Twinning Detection : Use PLATON’s TWINCHECK to identify twin laws .

Disorder Modeling : Split atoms into partial occupancy sites and apply similarity restraints (SAME/SIMU in SHELXL) .

Validation Tools : Cross-validate with RIGU (R(int) > 0.2 suggests twinning) and check Flack parameter for absolute structure .

Case Study : A related sulfonate ester (Acta Cryst. E, 2012) resolved disorder via iterative refinement in SHELXL-97 .

Basic: What intermediates are critical in synthesizing this compound?

Methodological Answer:

Key intermediates include:

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol : Formed via cyclocondensation of ethyl acetoacetate and phenylhydrazine .

- 4-(Phenylsulfonyl)pyrazole : Generated by sulfonylation using benzenesulfonyl chloride .

- 4-Nitrobenzoyl Chloride : Prepared by treating 4-nitrobenzoic acid with thionyl chloride .

Advanced: How to design substituent-effect studies for biological activity?

Methodological Answer:

SAR Strategy : Synthesize analogs with varying substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy) .

Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (IC₅₀) .

Data Analysis : Correlate Hammett σ constants with bioactivity using linear regression .

Advanced: Challenges in solving crystal structures with high anisotropy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.